

## **UNC2025** as a chemical probe for Mer kinase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UNC2025   |           |
| Cat. No.:            | B10799184 | Get Quote |

An In-Depth Technical Guide to UNC2025 as a Chemical Probe for Mer Kinase

For Researchers, Scientists, and Drug Development Professionals

**UNC2025** is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor that has emerged as a critical chemical probe for studying the function of Mer receptor tyrosine kinase (MerTK).[1][2] Developed as a significant improvement upon earlier compounds, **UNC2025** possesses pharmacokinetic properties suitable for in vivo studies, making it an invaluable tool for both basic research and preclinical evaluation.[3][4][5] This guide provides a comprehensive overview of its biochemical and cellular activity, selectivity, and the experimental protocols necessary for its effective use.

#### **Data Presentation**

The activity and properties of **UNC2025** have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of **UNC2025** This table outlines the inhibitory activity of **UNC2025** against Mer, its family members (AxI, Tyro3), the co-targeted Fms-like tyrosine kinase 3 (Flt3), and other select kinases.



| Target Kinase | Assay Type | Potency (IC50,<br>nM) | Potency (Ki,<br>nM) | Selectivity vs.<br>Mer (IC50-fold) |
|---------------|------------|-----------------------|---------------------|------------------------------------|
| Mer           | Enzymatic  | 0.46 - 0.74[1][6]     | 0.16[2][3]          | 1                                  |
| Flt3          | Enzymatic  | 0.35 - 0.8[1][6]      | -                   | ~1                                 |
| AxI           | Enzymatic  | 1.65 - 122[1][6]      | 13.3[2][3]          | >45[1][2][3]                       |
| Tyro3         | Enzymatic  | 5.83[1][6]            | -                   | ~12.7                              |
| TRKA          | Enzymatic  | 1.67[1][6]            | -                   | ~3.6                               |
| TRKC          | Enzymatic  | 4.38[1][6]            | -                   | ~9.5                               |
| KIT           | Enzymatic  | 8.18[1][6]            | -                   | ~17.8                              |
| Met           | Enzymatic  | 364[1][6]             | -                   | ~791                               |

Note: IC50 and Ki values can vary based on specific assay conditions.

Table 2: Cellular Activity of **UNC2025** This table details the efficacy of **UNC2025** in cell-based models, demonstrating its ability to engage and inhibit Mer kinase signaling within a cellular context.



| Assay Type                         | Cell Line(s)                            | Potency (IC50, nM)       | Observed Effect                                            |
|------------------------------------|-----------------------------------------|--------------------------|------------------------------------------------------------|
| Mer Phosphorylation<br>Inhibition  | 697 B-ALL                               | 2.7[2][3][4]             | Potent, dose-<br>dependent decrease<br>in p-MerTK.[2]      |
| Mer Phosphorylation<br>Inhibition  | Kasumi-1 AML                            | Dose-dependent           | Inhibition of Mer phosphorylation.[2][3]                   |
| Downstream Signaling<br>Inhibition | 697 B-ALL, Kasumi-1<br>AML, Primary AML | 25-300 (effective range) | Decreased phosphorylation of STAT6, AKT, and ERK1/2.[1][2] |
| Colony Formation<br>Inhibition     | Various Leukemia<br>Lines               | >50% reduction at 200    | Dose-dependent<br>decrease in colony<br>formation.[3]      |
| Colony Formation<br>Inhibition     | Primary AML Sample                      | >90% inhibition at 300   | Decreased colony-<br>forming potential.[2]                 |
| Apoptosis Induction                | Leukemia Cell Lines                     | Dose-dependent           | Induction of apoptosis. [2][3]                             |

Table 3: In Vivo Pharmacokinetics of **UNC2025** in Mice This table summarizes the key pharmacokinetic parameters of **UNC2025** following a 3 mg/kg dose in mice, highlighting its suitability for in vivo experimentation.[1]

| Parameter                | Route     | Value | Unit      |
|--------------------------|-----------|-------|-----------|
| Clearance                | IV / Oral | 9.2   | mL/min/kg |
| Half-life (t½)           | IV / Oral | 3.8   | hours     |
| Oral Bioavailability (F) | Oral      | 100   | %         |
| Tmax                     | Oral      | 0.50  | hours     |
| Cmax                     | Oral      | 1.6   | μМ        |
| AUClast                  | Oral      | 9.2   | h·μM      |



## **Mandatory Visualizations**

The following diagrams illustrate key pathways and workflows relevant to the use of UNC2025.





#### Click to download full resolution via product page

Caption: MerTK signaling pathway and the inhibitory action of UNC2025.





Click to download full resolution via product page

Caption: Workflow for cellular MerTK phosphorylation inhibition assay.

## **Experimental Protocols**

Detailed methodologies are crucial for the successful application of **UNC2025** as a chemical probe.

# Protocol 1: Cellular MerTK Phosphorylation Inhibition Assay

This protocol is used to determine the IC50 of **UNC2025** for MerTK inhibition in a cellular context.[3][4][6][7]

- Cell Culture: Culture MerTK-expressing cells (e.g., 697 B-ALL leukemia cells) under standard conditions to ~80% confluency.
- Compound Preparation: Prepare a dilution series of UNC2025 in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all treatments and does not exceed 0.1%.
- Treatment: Treat cells with the UNC2025 dilution series or vehicle control for 1 hour at 37°C.
- Phosphatase Inhibition: To stabilize the phosphorylated state of MerTK, prepare a fresh pervanadate solution. Add pervanadate to the cell cultures for the final 3 minutes of the incubation period.[4][6]
- Cell Lysis: Immediately place plates on ice, aspirate the media, and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Immunoprecipitation (IP):
  - Clarify cell lysates by centrifugation.
  - Incubate a portion of the supernatant with an anti-MerTK antibody overnight at 4°C with gentle rotation.



- Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibodyprotein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Western Blotting:
  - Elute proteins from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Probe the membrane with a primary antibody against phosphotyrosine (to detect p-MerTK).
  - After stripping, re-probe the membrane with a primary antibody against total MerTK as a loading control.
- Data Analysis:
  - Detect signals using an appropriate secondary antibody and chemiluminescent substrate.
  - Quantify the band intensities using densitometry software.
  - Calculate the ratio of p-MerTK to total MerTK for each concentration.
  - Plot the normalized ratios against the logarithm of UNC2025 concentration and fit a doseresponse curve to determine the IC50 value.

### **Protocol 2: Colony Formation Assay in Soft Agar**

This assay assesses the impact of **UNC2025** on the anchorage-independent growth of cancer cells, a hallmark of oncogenic transformation.[3][4]

• Prepare Base Layer: In a 6-well plate, prepare a bottom layer of 0.6-0.7% agar in complete culture medium. Allow it to solidify at room temperature.



- Prepare Cell Layer: Harvest and count cells (e.g., A549 NSCLC or Molm-14 AML cells).[4]
   Resuspend a low number of cells (e.g., 5,000-10,000 cells/well) in complete medium mixed with low-melting-point agar to a final concentration of 0.3-0.35%. This mixture should contain the desired concentration of UNC2025 or vehicle control.
- Plating: Carefully overlay the cell/agar mixture onto the solidified base layer.
- Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 10-21 days, or until colonies are visible.
- Feeding: Add a small amount of complete medium containing the appropriate concentration of UNC2025 or vehicle to the top of the agar every 3-4 days to prevent drying.[4]
- Staining and Counting:
  - After the incubation period, stain the colonies by adding a solution of a vital stain (e.g.,
     MTT or crystal violet) to the plates and incubating for several hours.
  - Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of >50 cells.
- Analysis: Normalize the number of colonies in UNC2025-treated wells to the number in vehicle-treated wells. Plot the results to visualize the dose-dependent inhibition of colony formation.

# Protocol 3: In Vivo Pharmacodynamic (Target Engagement) Assay

This protocol determines if an orally administered dose of **UNC2025** can inhibit MerTK phosphorylation in a target tissue (e.g., leukemic blasts in bone marrow) in an animal model.[4] [8]

- Animal Model: Establish a relevant mouse model, such as a human leukemia xenograft model where leukemic cells populate the bone marrow.[4]
- Dosing: Administer a single dose of UNC2025 (e.g., 3 mg/kg) or vehicle control to the mice via oral gavage.



- Tissue Collection: At a predetermined time point corresponding to the expected Tmax (e.g.,
   0.5-1 hour post-dose), humanely euthanize the mice.[3][4]
- Sample Preparation: Promptly collect the target tissue (e.g., flush bone marrow from femurs and tibias). Prepare single-cell suspensions and lyse the cells immediately in buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
- Analysis: Analyze the levels of phosphorylated and total MerTK in the tissue lysates using the immunoprecipitation and Western blot procedure described in Protocol 1.
- Interpretation: A significant reduction (>90%) in the p-MerTK/total MerTK ratio in the UNC2025-treated group compared to the vehicle group demonstrates effective target engagement in vivo.[4][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [UNC2025 as a chemical probe for Mer kinase]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10799184#unc2025-as-a-chemical-probe-for-mer-kinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com